molecular formula C11H17NO5 B2739258 dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate CAS No. 477858-64-3

dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate

Cat. No. B2739258
CAS RN: 477858-64-3
M. Wt: 243.259
InChI Key: KIYKAUVQHKCWOV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate, also known as DMAP, is a molecule of interest due to its potential applications in different fields of research and industry. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Pharmacological Effects and Potential Clinical Applications

  • Antithrombotic and Antiplatelet Activities : MCI-9042, closely related to dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate, has been identified as a selective S2-serotonergic receptor antagonist. It exhibits significant antiplatelet and antithrombotic effects by inhibiting platelet aggregation and serotonin release, suggesting its potential as a novel antithrombotic drug (Hara et al., 1991).

  • Antioxidant Properties : A study on (S)-dimethyl 2-(3-(phenyltellanyl) propanamido) succinate, a derivative, demonstrated remarkable glutathione peroxidase-like activity, indicating its significant antioxidant potential. However, its stability and toxicity require further investigation (Meinerz et al., 2010).

Synthesis Methodologies

  • Copper(I)-Catalyzed Tandem Transformation : A method employing dimethyl sulfoxide as the oxidant facilitated the synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed C-S coupling/C-H functionalization. This process underscores the compound's versatility in organic synthesis (Xu et al., 2010).

  • [2+2] Cycloaddition Reactions : The compound was used in microwave-assisted [2+2] cycloadditions with dimethyl acetylenedicarboxylates, leading to the formation of highly functionalized succinates. This highlights its utility in creating complex molecular structures (Bezenšek et al., 2010).

Bioconjugation and Surface Modification

  • EDC/NHS Activation of Acid Terminal Groups : Research on the EDC/NHS activation of acid terminal groups at modified porous silicon surfaces showcased the compound's relevance in surface chemistry, particularly for bioconjugation applications. It provides insights into optimizing reactions for creating succinimidyl ester-terminated surfaces (Sam et al., 2010).

properties

IUPAC Name

dimethyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-12(2)6-5-9(13)8(11(15)17-4)7-10(14)16-3/h5-6,8H,7H2,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYKAUVQHKCWOV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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